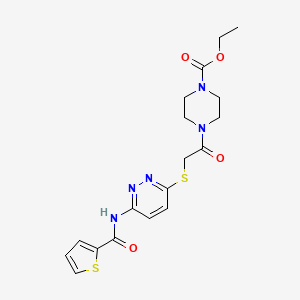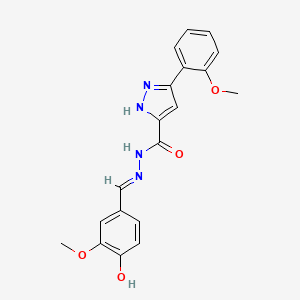
Ethyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a pyridazin ring, and a piperazine ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Pyridazin is a six-membered ring with two nitrogen atoms, and piperazine is a six-membered ring with two nitrogen atoms. The specific arrangement of these rings and other groups in the molecule contributes to its unique properties.Scientific Research Applications
Synthesis and Biological Activities
- Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which are structurally related to Ethyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate, have been utilized in the synthesis of various compounds with potential biological activities. These include antimicrobial, antilipase, and antiurease activities, highlighting their potential in medicinal chemistry and drug development (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antimicrobial Activity
- Similarly structured compounds have been shown to possess significant antimicrobial activity. This is seen in the synthesis and biological evaluation of novel compounds derived from the ethyl piperazine-1-carboxylate core structure, suggesting their potential use in combating microbial infections (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Antimycobacterial Activity
- Research on imidazo[1,2-a]pyridine-3-carboxamide derivatives, which include similar structural motifs, indicates their considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This underscores the potential of such compounds in the development of new antimycobacterial agents (Lv, Li, Wang, Liu, Wang, Shen, Guo, & Lu, 2017).
Antioxidant Activity
- Compounds with a related structure have shown remarkable antioxidant activity, suggesting their possible use in developing therapies against oxidative stress-related diseases (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).
Inhibitory Activities Against Mycobacterium tuberculosis
- Thiazole-aminopiperidine hybrid analogues, which share structural similarities, have demonstrated significant inhibitory activities against Mycobacterium tuberculosis, highlighting their potential in tuberculosis therapy (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Vasodilation Properties
- Some compounds structurally similar to this compound have been investigated for their potential vasodilation properties, suggesting their application in cardiovascular therapies (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).
Analgesic and Antiparkinsonian Activities
- Research on substituted pyridine derivatives, which are structurally related, has shown that many of these compounds have good analgesic and antiparkinsonian activities. This opens up possibilities for their use in treating pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).
Inhibition of Mycobacterium tuberculosis DNA Gyrase
- Benzofuran and benzo[d]isothiazole derivatives, which include similar piperazine motifs, have been found effective in inhibiting Mycobacterium tuberculosis DNA gyrase, indicating their potential as antitubercular agents (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).
Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available resources. As with all chemicals, it should be handled with appropriate safety measures.
Future Directions
Thiophene and its substituted derivatives, which are components of this compound, have shown interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
ethyl 4-[2-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S2/c1-2-27-18(26)23-9-7-22(8-10-23)16(24)12-29-15-6-5-14(20-21-15)19-17(25)13-4-3-11-28-13/h3-6,11H,2,7-10,12H2,1H3,(H,19,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZSBNNJZCRTIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride](/img/structure/B2402566.png)
![1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2402568.png)
![5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2402569.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2402570.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2402572.png)




![2-((4-fluorophenyl)thio)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2402583.png)


![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2402587.png)
![Methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate](/img/structure/B2402589.png)